molecular formula C27H27N3O5S B2684266 Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate CAS No. 442556-44-7

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2684266
CAS No.: 442556-44-7
M. Wt: 505.59
InChI Key: DUWOHGVWCWCRLQ-UHFFFAOYSA-N
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Description

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a multifunctional structure. The core DHP scaffold is substituted with:

  • A 4-hydroxy-3-methoxyphenyl group at position 4, contributing hydrogen-bonding capacity and polar interactions.
  • An allyl ester at position 3, which may influence metabolic stability and solubility.
  • A cyano group at position 5, enhancing electron-withdrawing effects and modulating redox properties .

Properties

IUPAC Name

prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S/c1-5-11-35-27(33)24-17(3)29-26(36-15-23(32)30-19-8-6-7-16(2)12-19)20(14-28)25(24)18-9-10-21(31)22(13-18)34-4/h5-10,12-13,25,29,31H,1,11,15H2,2-4H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWOHGVWCWCRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class, noted for its diverse biological activities. This article explores its synthesis, structural features, and biological implications based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by a dihydropyridine core featuring several functional groups that are crucial for its biological activity. The synthesis typically involves a multicomponent reaction , which allows for the efficient formation of complex molecules. The Hantzsch reaction is particularly relevant here, as it combines an aldehyde, a β-ketoester, and an amine in one step, leading to the formation of dihydropyridines.

Key Structural Features:

  • Functional Groups: Cyano group, hydroxy group, methoxy group, and thioether.
  • Molecular Formula: C23H22N4O5S2.
  • CAS Number: 76663-30-4.

Biological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Calcium Channel Modulation:
    • The compound may act as a calcium channel blocker, similar to nifedipine and nicardipine, leading to vasodilation and reduced blood pressure.
    • Mechanism of Action: These compounds interact with voltage-gated calcium channels, influencing cardiovascular functions.
  • Antioxidant Properties:
    • Preliminary studies suggest that the compound may exhibit antioxidant activity due to the presence of hydroxy and methoxy groups which can scavenge free radicals.
  • Antimicrobial Activity:
    • Similar derivatives have shown potential against various microbial strains, indicating that this compound could also possess antibacterial or antifungal properties.

Case Study 1: Calcium Channel Blocking Activity

A study demonstrated that derivatives of dihydropyridines could effectively inhibit calcium influx in cardiac tissues, leading to decreased contractility and heart rate. This suggests that Allyl 5-cyano derivatives may similarly affect cardiovascular health.

Case Study 2: Antioxidant Activity

In vitro assays showed that compounds with similar structures significantly reduced oxidative stress markers in cellular models. This positions Allyl 5-cyano as a potential therapeutic agent in oxidative stress-related diseases.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
NifedipineDihydropyridine core; calcium channel blockerAntihypertensive
NicardipineDihydropyridine core; calcium channel blockerAntihypertensive
ZM244085Dihydropyridine core; selective for certain receptorsAnticancer activity

Allyl 5-cyano stands out due to its unique combination of functional groups which may confer distinct biological activities not present in other compounds listed above.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Polarity : The target compound’s 4-hydroxy-3-methoxyphenyl group increases polarity compared to 4-methylphenyl () or 2-ethoxyphenyl () analogues, likely reducing membrane permeability but improving aqueous solubility .
  • Lipophilicity : Chlorine substitution in ’s compound elevates logP, whereas the hydroxyl group in the target compound lowers it. The thiazole ring in introduces moderate polarity but may increase metabolic susceptibility .

Pharmacological Implications

  • Ester vs. Amide : The allyl ester in the target compound may confer shorter half-life due to esterase hydrolysis compared to carboxamide derivatives (e.g., AZ331) .
  • Aromatic Interactions : Thiazole () and furyl (AZ331) substituents enable π-π stacking with aromatic residues in biological targets, whereas phenyl groups () prioritize hydrophobic interactions .

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